DSS30

説明

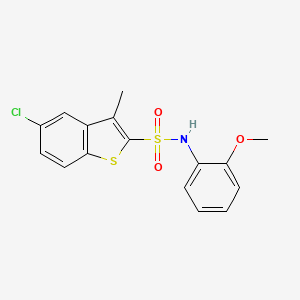

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C16H14ClNO3S2 |

|---|---|

分子量 |

367.9 g/mol |

IUPAC名 |

5-chloro-N-(2-methoxyphenyl)-3-methyl-1-benzothiophene-2-sulfonamide |

InChI |

InChI=1S/C16H14ClNO3S2/c1-10-12-9-11(17)7-8-15(12)22-16(10)23(19,20)18-13-5-3-4-6-14(13)21-2/h3-9,18H,1-2H3 |

InChIキー |

RPELAWNEKQODNO-UHFFFAOYSA-N |

正規SMILES |

CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC=C3OC |

製品の起源 |

United States |

Foundational & Exploratory

The Mechanism of DSS-Induced Colitis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism underlying dextran sulfate sodium (DSS)-induced colitis, a widely used preclinical model of inflammatory bowel disease (IBD). We will delve into the molecular and cellular events initiated by DSS, detailing the disruption of the intestinal epithelial barrier, the subsequent inflammatory cascade, and the key signaling pathways involved. This guide also offers detailed experimental protocols for inducing and assessing colitis, along with quantitative data presented in structured tables to aid in experimental design and interpretation.

Core Mechanism of DSS-Induced Colitis

Dextran sulfate sodium is a water-soluble, negatively charged sulfated polysaccharide that induces a reproducible and controllable form of colitis in rodents, exhibiting key features of human ulcerative colitis (UC). The primary mechanism of DSS-induced colitis is its direct toxic effect on the colonic epithelium, leading to a breakdown of the intestinal barrier function. This initial insult triggers a cascade of inflammatory responses.

The process can be broadly categorized into two phases:

-

Phase 1: Epithelial Barrier Disruption: DSS directly damages the epithelial cells of the colon. The negatively charged sulfate groups are thought to interfere with the integrity of the protective mucus layer and the tight junctions between epithelial cells. This leads to increased intestinal permeability, allowing luminal bacteria and their products (e.g., lipopolysaccharide [LPS]) to penetrate the lamina propria.

-

Phase 2: Inflammatory Response: The influx of luminal antigens into the underlying tissue activates the mucosal immune system. Both innate and adaptive immune cells are recruited to the site of injury, releasing a plethora of pro-inflammatory cytokines and chemokines. This sustained inflammatory response further exacerbates tissue damage, leading to the clinical and histological manifestations of colitis.

Signaling Pathways in DSS-Induced Colitis

Several key signaling pathways are activated during the pathogenesis of DSS-induced colitis, playing crucial roles in the inflammatory response and tissue damage.

The initial insult by DSS triggers a series of events leading to the breakdown of the intestinal epithelial barrier. This involves the degradation of tight junction proteins and increased epithelial cell apoptosis.

An In-Depth Technical Guide to the Dextran Sodium Sulfate (DSS) Colitis Model for Inflammatory Bowel Disease Research

For Researchers, Scientists, and Drug Development Professionals

The dextran sodium sulfate (DSS) induced colitis model is a cornerstone in the preclinical study of inflammatory bowel disease (IBD), particularly ulcerative colitis (UC). Its widespread adoption is attributed to its simplicity, rapidity, reproducibility, and the ability to induce acute, chronic, and relapsing colitis by modulating the DSS concentration and administration frequency.[1][2] This guide provides a comprehensive overview of the DSS colitis model, detailing its core mechanisms, experimental protocols, and the intricate signaling pathways that underpin its pathology, tailored for researchers and professionals in drug development.

Mechanism of DSS-Induced Colitis

The primary mechanism of DSS-induced colitis is the disruption of the intestinal epithelial barrier. DSS, a negatively charged sulfated polysaccharide, is directly toxic to colonic epithelial cells, leading to erosion and compromising the integrity of the epithelial monolayer.[1][2] This breach allows luminal bacteria and their products to penetrate the underlying tissue, triggering a robust inflammatory response.[3][4] The severity of colitis is dependent on several factors, including the molecular weight of DSS (typically 36-50 kDa is most effective), its concentration, the duration of administration, and the genetic background of the animal strain.[3][5]

The ensuing inflammatory cascade is characterized by the infiltration of immune cells, initially dominated by neutrophils and macrophages in the acute phase.[4][5] In chronic models, a shift towards a mixed Th1/Th2 response is observed, with an increase in lymphocytes.[2][5] This inflammatory response is driven by the production of various pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, IL-1β, and IL-12.[3][5]

Experimental Protocols

The versatility of the DSS model allows for the induction of acute, chronic, and colitis-associated cancer models. The choice of protocol depends on the specific research question.

Acute DSS Colitis Model

This model is ideal for studying the initial inflammatory response and for rapid screening of potential therapeutics.

Protocol:

-

Select the appropriate mouse strain (C57BL/6 and BALB/c are commonly used) and acclimatize the animals.[5]

-

Prepare a fresh solution of DSS (molecular weight 36-50 kDa) in autoclaved drinking water at a concentration of 1.5% to 5.0% (w/v).[1][6][7] The optimal concentration should be determined empirically for each specific laboratory and mouse strain.[1]

-

Administer the DSS solution as the sole source of drinking water for 5 to 10 consecutive days.[7][8]

-

Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the stool.[1][6]

-

At the end of the treatment period, euthanize the mice and collect colonic tissue for histological and molecular analysis.[9]

Chronic DSS Colitis Model

This model is more representative of the long-term inflammatory state and fibrosis seen in human IBD.

Protocol:

-

Induce an initial round of acute colitis by administering 1-3% DSS in the drinking water for 5-7 days.[7][8]

-

Replace the DSS solution with regular drinking water for a recovery period of 14 days.[8]

-

Repeat this cycle of DSS administration and recovery for a total of three or more cycles to establish chronic inflammation.[8][10]

-

Monitor the mice throughout the study for clinical signs of colitis.

-

At the study endpoint, collect colonic tissue for analysis of chronic inflammation, fibrosis, and potential dysplasia.[8]

Colitis-Associated Cancer (CAC) Model

This model is used to study the progression from chronic inflammation to colorectal cancer.

Protocol:

-

On day 1, administer a single intraperitoneal injection of azoxymethane (AOM) at a dose of 10 mg/kg.[10]

-

After a one-week recovery period, induce the first cycle of chronic colitis by administering 2.5% DSS in the drinking water for one week.[10]

-

Provide regular drinking water for two weeks.[10]

-

Repeat the DSS and recovery cycles two more times.[10]

-

Monitor the mice for tumor development, which typically occurs several weeks after the final DSS cycle.

Data Presentation: Quantitative Assessment of Colitis

A standardized assessment of disease severity is crucial for the interpretation and comparison of experimental results. This is typically achieved through a combination of clinical scoring (Disease Activity Index) and histological evaluation.

Disease Activity Index (DAI)

The DAI is a composite score that provides a semi-quantitative measure of clinical symptoms. The scoring system can vary slightly between institutions, but a common format is presented below.

| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |

| 0 | < 1 | Normal | Normal |

| 1 | 1 - 5 | ||

| 2 | 5 - 10 | Loose Stools | Slight Bleeding |

| 3 | 10 - 20 | ||

| 4 | > 20 | Diarrhea | Gross Bleeding |

| Adapted from Park YH et al., J Cancer Prev. 2015.[5] |

Histological Scoring

Histological analysis of the colon provides a more detailed assessment of tissue damage and inflammation. A common scoring system is detailed below.

| Score | Inflammation Severity | Inflammation Extent | Crypt Damage | Percent Involvement |

| 0 | None | None | None | 0% |

| 1 | Mild | Mucosa | Basal 1/3 | 1-25% |

| 2 | Moderate | Mucosa & Submucosa | Basal 2/3 | 26-50% |

| 3 | Severe | Transmural | Crypts Lost | 51-75% |

| 4 | Surface Epithelium Lost | 76-100% | ||

| A composite score can be generated by summing the individual scores.[1][6] |

Visualization of Key Pathways and Workflows

Experimental Workflow for Acute DSS Colitis

The following diagram illustrates the typical workflow for an acute DSS colitis study.

Caption: Workflow of the acute DSS-induced colitis model.

Signaling Pathways in DSS-Induced Colitis

The inflammatory response in DSS colitis is mediated by a complex network of signaling pathways. The diagram below highlights the central role of NF-κB and MAPK pathways.

Caption: Key signaling pathways in DSS-induced colitis.

Conclusion

The DSS-induced colitis model remains an invaluable tool for IBD research and the preclinical evaluation of novel therapeutics.[2][12] Its utility is maximized through a thorough understanding of its mechanisms, the standardized application of experimental protocols, and the rigorous quantification of disease-related endpoints. While it does not perfectly replicate all aspects of human IBD, the DSS model provides a robust and adaptable platform to investigate the fundamental mechanisms of intestinal inflammation and to accelerate the development of new treatments for this debilitating disease.[5][12]

References

- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Colitis induction by Dextran Sodium Sulfate [tdblabs.se]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. socmucimm.org [socmucimm.org]

- 7. yeasenbio.com [yeasenbio.com]

- 8. DSS-induced colitis model | SMC Laboratories Inc. [smccro-lab.com]

- 9. Murine Colitis modeling using Dextran Sulfate Sodium (DSS). | Vanderbilt University Medical Center [medsites.vumc.org]

- 10. yeasenbio.com [yeasenbio.com]

- 11. researchgate.net [researchgate.net]

- 12. Unveiling Colitis: A Journey through the Dextran Sodium Sulfate-induced Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Pathogenesis of DSS Colitis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dextran sodium sulfate (DSS) induced colitis model is a cornerstone in the study of inflammatory bowel disease (IBD), offering a robust and reproducible method to investigate the pathogenesis of ulcerative colitis (UC) and to evaluate potential therapeutics.[1][2][3] This guide provides a comprehensive overview of the core mechanisms underlying DSS-induced colitis, detailed experimental protocols, and quantitative data for assessing disease severity.

Core Pathogenesis: A Multi-faceted Cascade

The administration of DSS, a negatively charged sulfated polysaccharide, initiates a cascade of events that mimic key features of human UC.[1][3][4] The pathogenesis is not driven by a direct immune reaction to DSS itself, but rather by its toxic effects on the colonic epithelium, leading to a breakdown of the intestinal barrier function.[3][4][5]

1.1. Epithelial Barrier Disruption:

The primary insult in DSS colitis is the chemical damage to the colonic epithelial cells.[4][5] DSS disrupts the integrity of the epithelial monolayer by:

-

Altering Tight Junction Proteins: DSS affects the expression and localization of tight junction proteins like occludin and ZO-1, leading to increased paracellular permeability.[4][6][7]

-

Damaging the Mucus Layer: The sulfated groups in DSS are thought to interfere with the mucus layers, making them more permeable to luminal contents.[1] DSS can also lead to a reduction in goblet cells, further compromising the protective mucus barrier.[4][5]

-

Inducing Epithelial Cell Apoptosis: DSS can directly induce apoptosis in colonic epithelial cells, contributing to the erosion and ulceration of the mucosal lining.[4][5]

This breach in the epithelial barrier allows for the translocation of luminal bacteria, microbial products (like lipopolysaccharide - LPS), and dietary antigens into the underlying lamina propria.[1][4][5][8]

1.2. Innate and Adaptive Immune Activation:

The influx of luminal antigens into the mucosa triggers a robust inflammatory response, orchestrated by both the innate and adaptive immune systems.

-

Innate Immune Response: This is the initial and dominant response in acute DSS colitis.[1][9]

-

Activation of Pattern Recognition Receptors (PRRs): Toll-like receptors (TLRs) and other PRRs on innate immune cells recognize microbial-associated molecular patterns (MAMPs), initiating downstream signaling cascades.[1]

-

Recruitment of Inflammatory Cells: This activation leads to the secretion of pro-inflammatory cytokines and chemokines, which recruit a large number of neutrophils and macrophages to the site of injury.[1][8][10] These cells, while crucial for clearing invading microbes, also contribute to tissue damage through the release of reactive oxygen species (ROS) and proteolytic enzymes.

-

-

Adaptive Immune Response: While not essential for the initiation of acute colitis, the adaptive immune system plays a significant role in the chronicity and severity of the disease.[1][9]

-

T-cell Involvement: T-cell responses can exacerbate the inflammatory response.[1] Acute colitis is often characterized by a Th1/Th17-polarized response, while chronic colitis can involve a mixed Th1/Th2 response.[1][2][11][12]

-

Cytokine Production: The activation of both innate and adaptive immune cells results in a "cytokine storm," with elevated levels of key pro-inflammatory mediators.[4][10]

-

1.3. The Role of Gut Microbiota:

The gut microbiota is a critical player in the pathogenesis of DSS colitis. The disruption of the epithelial barrier allows for direct interaction between the mucosal immune system and the gut microbiota, which is normally kept at a safe distance.[5] DSS administration also leads to dysbiosis, an alteration in the composition and function of the gut microbiota, often characterized by an increase in pathogenic bacteria and a decrease in beneficial microbes.[10][13][14][15] This dysbiosis further fuels the inflammatory response.[10]

Signaling Pathways and Experimental Workflow

The complex interplay of cellular and molecular events in DSS colitis can be visualized through signaling pathways and a typical experimental workflow.

Experimental Protocols

The successful induction of DSS colitis depends on several factors, including the molecular weight of DSS, its concentration, the duration of administration, and the strain and sex of the mice.[4][16]

3.1. Materials:

-

Dextran Sodium Sulfate (DSS), molecular weight 36,000–50,000 Da

-

Experimental animals (e.g., C57BL/6 or BALB/c mice)

-

Standard animal housing and husbandry equipment

-

Autoclaved drinking water

-

Hemoccult test strips

-

Formalin (10%, buffered) for tissue fixation

-

Reagents for histological staining (Hematoxylin and Eosin)

-

Equipment for molecular and cellular analysis (ELISA kits, qPCR reagents, etc.)

3.2. Acute Colitis Model:

This model is characterized by rapid onset of symptoms and is dominated by an innate immune response.

-

DSS Preparation: Prepare a 2.5% - 5% (w/v) solution of DSS in autoclaved drinking water.[17][18] The solution should be filtered and can be stored at 4°C for up to a week.[17]

-

Administration: Provide the DSS solution to mice as their sole source of drinking water for 5-7 consecutive days.[17][18][19] Control mice receive regular autoclaved water.

-

Monitoring: Record the body weight, stool consistency, and presence of blood in the stool for each mouse daily.[17][18]

-

Endpoint: At the end of the administration period (or when humane endpoints are reached), euthanize the mice and collect tissues for analysis.

3.3. Chronic Colitis Model:

This model is induced by cyclical administration of DSS and is characterized by a more pronounced adaptive immune response and features that more closely mimic long-standing UC.[20]

-

DSS Preparation: Prepare a 1.5% - 3% (w/v) solution of DSS in autoclaved drinking water.[18][19]

-

Cyclical Administration: Administer the DSS solution for 5-7 days, followed by a "rest" period of 7-14 days where the mice receive regular drinking water.[19][20] This cycle is typically repeated 2-4 times.

-

Monitoring: Conduct daily monitoring as described for the acute model throughout all cycles.

-

Endpoint: Mice are typically euthanized at the end of the final cycle for tissue collection and analysis.

Quantitative Data and Disease Assessment

Objective and quantitative assessment of disease severity is crucial for interpreting experimental results.

4.1. Disease Activity Index (DAI):

The DAI is a composite score that provides a clinical assessment of colitis severity.[16][17] It is calculated daily for each animal based on the following parameters:

| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |

| 0 | No loss | Normal, well-formed pellets | No blood |

| 1 | 1-5 | Hemoccult positive | |

| 2 | 5-10 | Loose stools | Hemoccult positive and visible blood in stool |

| 3 | 10-20 | ||

| 4 | >20 | Diarrhea | Gross bleeding, blood around anus |

4.2. Histological Scoring:

Histological analysis of H&E-stained colon sections provides a detailed assessment of tissue damage. Several scoring systems exist, often evaluating the following features:

| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |

| Inflammation Severity | None | Mild | Moderate | Severe |

| Inflammation Extent | None | Mucosa | Mucosa and Submucosa | Transmural |

| Crypt Damage | Intact crypts | Loss of basal 1/3 | Loss of basal 2/3 | Entire crypt loss |

| Epithelial Ulceration (%) | 0% | 1-33% | 34-66% | 67-100% |

This is a representative scoring system; specific studies may use variations.[9][16][17][22]

4.3. Cytokine Profiles:

The cytokine milieu in the colon and serum reflects the underlying immune response.

| Phase of Colitis | Predominant Immune Response | Key Upregulated Cytokines |

| Acute | Th1/Th17 | TNF-α, IL-6, IL-1β, IL-17, IFN-γ[2][11][12][23][24] |

| Chronic | Mixed Th1/Th2 | IL-4, IL-10, IFN-γ, IL-12, IL-17[1][2][11][12][23] |

Conclusion

The DSS-induced colitis model remains an indispensable tool in IBD research. A thorough understanding of its pathogenesis, coupled with standardized and quantitative methodologies, is essential for generating reliable and translatable data. This guide provides a foundational framework for researchers and drug development professionals to effectively utilize this model in their efforts to unravel the complexities of ulcerative colitis and develop novel therapeutic interventions.

References

- 1. academic.oup.com [academic.oup.com]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. nuchemsciences.com [nuchemsciences.com]

- 4. Mechanism of Colitis induction by Dextran Sodium Sulfate [tdblabs.se]

- 5. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Upregulation of Intestinal Barrier Function in Mice with DSS-Induced Colitis by a Defined Bacterial Consortium Is Associated with Expansion of IL-17A Producing Gamma Delta T Cells [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DSS-Induced Colitis in Brief | Encyclopedia MDPI [encyclopedia.pub]

- 11. Distinct cytokine patterns identified from multiplex profiles of murine DSS and TNBS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Dynamic Changes in Gut Microbiome of Ulcerative Colitis: Initial Study from Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Lacticaseibacillusparacasei BNCC345679 revolutionizes DSS-induced colitis and modulates gut microbiota [frontiersin.org]

- 16. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. socmucimm.org [socmucimm.org]

- 18. yeasenbio.com [yeasenbio.com]

- 19. researchgate.net [researchgate.net]

- 20. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Distinct Cytokine Patterns Identified from Multiplex Profiles of Murine DSS and TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Carnosol Maintains Intestinal Barrier Function and Mucosal Immune Homeostasis in DSS-Induced Colitis [frontiersin.org]

Dextran Sodium Sulfate (DSS) Molecular Weight in the Induction of Experimental Colitis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of dextran sodium sulfate (DSS) molecular weight in the widely used DSS-induced colitis model. This model is invaluable for studying the pathogenesis of inflammatory bowel disease (IBD), particularly ulcerative colitis (UC), and for the preclinical evaluation of novel therapeutic agents. Understanding the nuances of DSS selection and experimental design is paramount for reproducible and clinically relevant results.

The Critical Role of DSS Molecular Weight in Colitis Induction

Dextran sodium sulfate is a sulfated polysaccharide with a variable molecular weight that is a key determinant of its colitogenic potential.[1][2][3] The ability of DSS to induce colitis is directly related to its capacity to penetrate the intestinal mucus layer and disrupt the epithelial barrier.[1][4]

Research has consistently demonstrated that DSS with a molecular weight in the range of 36-50 kDa is most effective at inducing severe colitis in murine models, with pathological features that closely mimic human ulcerative colitis.[1][2][3][4]

-

Low Molecular Weight DSS (e.g., 5 kDa): This form of DSS can penetrate the mucus membrane but is less effective at inducing widespread and severe colitis. It tends to cause milder inflammation, often localized to the cecum and upper colon.[1][5][6]

-

Medium Molecular Weight DSS (36-50 kDa): This is the most widely used and recommended molecular weight for inducing acute and chronic colitis. It strikes an optimal balance between mucus penetration and the ability to form complexes with lipids, leading to significant damage to the colonic epithelium, particularly in the middle and distal colon.[1][2][4]

-

High Molecular Weight DSS (e.g., 500 kDa): DSS with a very high molecular weight is generally unable to cross the intestinal mucus barrier and, consequently, has a limited ability to induce colitis.[1][5]

The severity of colitis can also be influenced by the sulfur content of the DSS preparation, with variations observed even between different batches of the same molecular weight from different vendors.[7][8] Therefore, it is crucial to source DSS from a reputable supplier and consider lot-to-lot variability.

Data Summary: Impact of DSS Molecular Weight on Colitis Induction

| Molecular Weight (kDa) | Typical Outcome | Location of Inflammation | Reference |

| 5 | Milder colitis | Predominantly cecum and upper colon | [1][5][6] |

| 36-50 | Severe colitis, closely resembling human UC | Middle and distal colon | [1][2][3][4] |

| 500 | No or minimal colitis | - | [1][5] |

Experimental Protocols for DSS-Induced Colitis

The DSS-induced colitis model is valued for its simplicity, rapidity, and reproducibility.[4] The severity of colitis can be modulated by adjusting the DSS concentration, duration of administration, and the genetic background of the animal model.[3][4]

Acute Colitis Model

The acute model is suitable for studying the initial phases of inflammation and for rapid screening of therapeutic compounds.

Methodology:

-

Animal Model: C57BL/6 and BALB/c mice (8-12 weeks old) are commonly used.[2] It's important to note that different mouse strains exhibit varying susceptibility to DSS.[1][3]

-

DSS Preparation: Prepare a 1.5-5% (w/v) solution of DSS (36-50 kDa) in autoclaved drinking water.[9][10] The solution should be fresh and can be filtered through a 0.22 µm membrane.[9]

-

Administration: Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[1][9][10]

-

Monitoring: Monitor the animals daily for body weight loss, stool consistency, and the presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI).[10][11][12][13]

-

Termination: At the end of the treatment period, animals are euthanized, and the colon is collected for macroscopic and histological analysis.[11][14]

Chronic Colitis Model

The chronic model is employed to study long-term inflammation, fibrosis, and the development of colitis-associated cancer.[3][4][15]

Methodology:

-

Animal Model: As with the acute model, C57BL/6 and BALB/c mice are frequently used.

-

DSS Administration: Induce chronic colitis by administering cyclical rounds of DSS. A typical protocol involves providing 1-3% (w/v) DSS (36-50 kDa) in drinking water for 5-7 days, followed by a recovery period of 7-14 days with regular drinking water.[4][9][15] This cycle is typically repeated 3-5 times.[16]

-

Monitoring: Daily monitoring of clinical signs (DAI) is essential throughout the study.

-

Termination: Tissues are collected at the end of the final cycle for analysis.

Disease Activity Index (DAI) Scoring System

| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |

| 0 | No loss | Normal, well-formed pellets | Negative |

| 1 | 1-5 | Loose stools | - |

| 2 | 5-10 | Loose stools | Hemoccult positive |

| 3 | 10-20 | Diarrhea | - |

| 4 | >20 | Diarrhea | Gross bleeding |

Adapted from various sources. The specific scoring system may vary between studies.[10][11]

Experimental Workflow for DSS-Induced Colitis

References

- 1. academic.oup.com [academic.oup.com]

- 2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dextran Sodium Sulphate Colitis Mouse Model: Traps and Tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Colitis induction by Dextran Sodium Sulfate [tdblabs.se]

- 5. Histological analysis of murine colitis induced by dextran sulfate sodium of different molecular weights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histological Analysis of Murine Colitis Induced by Dextran Sulfate Sodium of Different Molecular Weights [jstage.jst.go.jp]

- 7. The severity of dextran sodium sulfate-induced colitis can differ between dextran sodium sulfate preparations of the same molecular weight range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. yeasenbio.com [yeasenbio.com]

- 10. pubcompare.ai [pubcompare.ai]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. dovepress.com [dovepress.com]

- 14. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Acute vs. Chronic DSS Colitis Models

Audience: Researchers, Scientists, and Drug Development Professionals

The dextran sulfate sodium (DSS) induced colitis model is a cornerstone in preclinical inflammatory bowel disease (IBD) research due to its simplicity, reproducibility, and ability to mimic many features of human ulcerative colitis (UC).[1][2][3] By modulating the concentration and frequency of DSS administration, researchers can induce distinct pathological states: acute, resolving inflammation or a chronic, relapsing condition.[4][5] Understanding the fundamental differences between these two models is critical for designing relevant studies and accurately interpreting results. This guide provides a detailed comparison of the acute and chronic DSS colitis models, complete with experimental protocols, quantitative data, and pathway visualizations.

Core Differences: A Tale of Two Pathologies

The primary mechanism of DSS-induced injury involves its direct toxic effect on colonic epithelial cells, particularly at the base of the crypts.[1][6] This chemical injury compromises the integrity of the intestinal mucosal barrier, allowing luminal bacteria and their pro-inflammatory products to penetrate the underlying tissue.[4][7] The subsequent immune response dictates the nature of the colitis.

-

Acute Model: This model is characterized by a rapid onset of severe inflammation driven primarily by the innate immune system.[1][6] The pathology is marked by significant epithelial erosion and ulceration, leading to bloody diarrhea and substantial weight loss.[5][8] The dominant immune cell infiltrate consists of neutrophils and macrophages.[1][5] This model is exceptionally well-suited for studying the initial phases of intestinal inflammation, epithelial barrier function, and the role of innate immunity.[1]

-

Chronic Model: Achieved through repeated cycles of low-dose DSS administration, this model reflects a more complex, long-term inflammatory state.[7][9] While initial epithelial damage occurs, the subsequent recovery periods allow for the development of an adaptive immune response, with a greater involvement of lymphocytes (T and B cells).[1][5] Pathologically, the chronic model is distinguished by less severe ulceration but more pronounced architectural disarray of crypts, mononuclear cell infiltration, and the development of fibrosis (collagen deposition), which can lead to a thickening of the colon wall.[7][10] This makes it the preferred model for investigating fibrosis, colitis-associated dysplasia, and the efficacy of therapeutics targeting chronic inflammatory pathways.[5][10]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative and qualitative differences between the two models for easy comparison.

Table 1: Core Model Parameters and Characteristics

| Parameter | Acute DSS Colitis Model | Chronic DSS Colitis Model |

| DSS Concentration | Higher (e.g., 2.0% - 5.0% w/v)[8][9] | Lower or Cycled (e.g., 1.0% - 3.0% w/v)[11][12] |

| Administration | Single, continuous exposure[7] | Cyclical (e.g., 3-5 cycles of DSS followed by water)[4][7] |

| Duration | Short-term (5-10 days)[4][7] | Long-term (several weeks to months)[8] |

| Primary Application | Studies of innate immunity, epithelial injury & repair[1][10] | Studies of adaptive immunity, fibrosis, dysplasia[7][10] |

| Key Pathology | Erosions, ulcerations, significant bleeding[1][5] | Crypt distortion, fibrosis, mononuclear infiltration[1][7][10] |

| Primary Immune Cells | Neutrophils, Macrophages[5] | Lymphocytes (T/B cells), Macrophages[1][5] |

| Human Disease Analog | Acute flare of Ulcerative Colitis[1] | Chronic, relapsing Ulcerative Colitis[5] |

Table 2: Typical Experimental Readouts and Expected Outcomes

| Readout | Acute Model Finding | Chronic Model Finding |

| Body Weight | Significant loss (10-20%) over 7-10 days[8][9] | Cyclical weight loss and partial recovery[13] |

| Disease Activity Index (DAI) | Rapid increase to a high score (severe diarrhea, bleeding)[14] | Fluctuating score corresponding to DSS cycles[13] |

| Colon Length | Significant shortening due to edema and muscle contraction[8][9] | Variable; may be shortened or appear normal |

| Colon Weight | May be reduced due to tissue wasting[1] | Often increased due to fibrosis and cellular infiltration[1][10] |

| Histological Score | High scores for ulceration and acute inflammation[1][15] | High scores for crypt architecture disarray, chronic inflammation[1] |

| Key Cytokines | High levels of Th1 cytokines: TNF-α, IL-1β, IL-6, IFN-γ[5][7] | Involves Th2-mediated mediators (e.g., IL-4, IL-6)[5] |

| Fibrosis Markers | Minimal | Significant collagen deposition (Sirius Red/Trichrome staining)[10] |

Experimental Protocols

Successful and reproducible induction of DSS colitis requires careful attention to detail. The colitogenic potential of DSS is dependent on its molecular weight (36-50 kDa is optimal), concentration, and the specific strain, sex, and microbial environment of the mice.[1][2][7]

Protocol 1: Induction of Acute DSS Colitis

-

DSS Preparation: On the day of administration, prepare a 2.5% - 5.0% (w/v) solution of DSS (MW 36-50 kDa) in sterile drinking water.[11] Ensure the DSS is fully dissolved. The final solution should be clear.[1]

-

Administration: Replace the regular drinking water of 8-12 week old C57BL/6 mice with the DSS solution.[16] Ensure no other water sources are available.

-

Monitoring: Record the body weight, stool consistency, and presence of fecal blood for each mouse daily to calculate the Disease Activity Index (DAI).[1][14] Mice should be monitored for signs of distress. A humane endpoint is typically a loss of 25-30% of initial body weight.[1]

-

Duration: Continue DSS administration for 5 to 7 consecutive days.[9][10] Clinical signs typically appear within 3-4 days.[1]

-

Endpoint Analysis: On the final day, sacrifice the mice. Harvest the colon from the cecum to the anus, carefully removing mesenteric fat.[17]

-

Processing: Flush the colon with ice-cold PBS.[17] Measure the colon length and weight.[1][10] For histology, create a "Swiss roll" by rolling the colon from the distal to the proximal end, fix in 10% neutral buffered formalin, and embed in paraffin.[15][17] Additional segments can be snap-frozen for molecular analysis or cultured to measure cytokine release.[1]

Protocol 2: Induction of Chronic DSS Colitis (Cyclical Model)

-

Induction Cycle: Administer a lower concentration of DSS (e.g., 1.5% - 3.0% w/v) in the drinking water for 5-7 consecutive days, as described in the acute protocol.[8][9][18]

-

Recovery Phase: After the DSS administration period, replace the DSS solution with regular sterile drinking water for a recovery period of 7-14 days.[4][7]

-

Repetition: Repeat this cycle of DSS administration followed by a recovery phase 3 to 5 times to establish chronic disease.[4][7][8]

-

Monitoring: Throughout the entire experimental period, monitor mice for clinical signs (DAI score) and body weight. Weight loss is expected during the DSS phase, with partial recovery during the water phase.[13]

-

Endpoint Analysis: Sacrifice mice at the end of the final cycle. Harvest and process the colon as described for the acute model. Pay special attention to histological analysis for signs of fibrosis (e.g., Masson's trichrome or Sirius Red staining) and architectural changes.[10]

Visualizations: Workflows and Signaling

The following diagrams, generated using DOT language, illustrate the experimental workflows and a key signaling pathway involved in DSS-induced colitis.

References

- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. Unveiling Colitis: A Journey through the Dextran Sodium Sulfate-induced Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. redoxis.se [redoxis.se]

- 7. Mechanism of Colitis induction by Dextran Sodium Sulfate [tdblabs.se]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. DSS-induced colitis model | SMC Laboratories Inc. [smccro-lab.com]

- 11. yeasenbio.com [yeasenbio.com]

- 12. Comparison of experimental mouse models of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An entirely automated method to score DSS-induced colitis in mice by digital image analysis of pathology slides | Disease Models & Mechanisms | The Company of Biologists [journals.biologists.com]

- 16. Induction of colitis and its analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]

- 18. DSS-induced colitis and CR2-fH treatment protocol [bio-protocol.org]

A Technical Guide to the Histological Features of DSS-Induced Colitis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core histological features observed in dextran sulfate sodium (DSS)-induced colitis, a widely used preclinical model of inflammatory bowel disease (IBD). This document details the key pathological changes, quantitative scoring systems, and the underlying molecular pathways, offering a valuable resource for researchers in academia and the pharmaceutical industry.

Introduction to DSS-Induced Colitis

The DSS-induced colitis model is a robust and reproducible method for studying the pathogenesis of IBD and for evaluating the efficacy of novel therapeutic agents. Administration of DSS, a sulfated polysaccharide, in the drinking water of rodents disrupts the colonic epithelial barrier, leading to the infiltration of luminal bacteria and subsequent inflammation that mimics many features of human ulcerative colitis (UC).[1][2] The severity of colitis can be modulated by altering the concentration of DSS, its molecular weight, and the duration of administration.[3][4] Histological analysis remains a cornerstone for assessing the extent of colonic damage and the inflammatory response in this model.

Key Histological Features

The hallmark of DSS-induced colitis is a robust inflammatory response primarily affecting the mucosa and submucosa of the colon.[5] The key histological changes observed upon Hematoxylin and Eosin (H&E) staining include:

-

Epithelial Injury and Ulceration: DSS is directly toxic to colonic epithelial cells, leading to erosions and ulcerations of the mucosal surface.[2][6] This is often accompanied by a loss of the normal crypt architecture.[7]

-

Goblet Cell Depletion: A significant reduction in the number of mucus-producing goblet cells is a characteristic feature, compromising the protective mucus layer.[2][8]

-

Inflammatory Cell Infiltration: A hallmark of DSS-induced colitis is a dense infiltration of inflammatory cells into the lamina propria and submucosa.[5][9] In the acute phase, this infiltrate is predominantly composed of neutrophils, while chronic models show an increase in lymphocytes, plasma cells, and macrophages.[2][10][11]

-

Submucosal Edema: The inflammatory response leads to increased vascular permeability, resulting in significant edema in the submucosal layer.[6][8]

-

Crypt Abscesses: Accumulations of neutrophils within the crypts, known as crypt abscesses, are a common finding, indicative of active inflammation.[2]

-

Architectural Distortion: Chronic DSS administration can lead to distortion of the crypts, including branching and shortening, as well as thickening of the muscularis mucosae.[1][7]

Quantitative Assessment of Histological Changes

To objectively assess the severity of colitis, various histological scoring systems have been developed. These systems typically evaluate multiple pathological parameters.

Table 1: Summary of Histological Scoring Systems for DSS-Induced Colitis

| Scoring System Component | Score 0 | Score 1 | Score 2 | Score 3 | Score 4 | Reference |

| Inflammation Severity | None | Slight | Moderate | Severe | - | [2] |

| Inflammation Extent | None | Mucosa | Mucosa and Submucosa | Transmural | - | [2] |

| Crypt Damage | None | Basal 1/3 damaged | Basal 2/3 damaged | Crypts lost, surface epithelium present | Crypts and surface epithelium lost | [12] |

| Epithelial Damage/Erosion | Normal | Focal epithelial erosion | Widespread erosion/ulceration | - | - | [4] |

| Lamina Propria Cellularity | Normal | Mild increase | Moderate increase | Severe increase | - | [13] |

| Architectural Damage | Normal crypts | Partial crypt loss | Extensive crypt loss | - | - | [13] |

| Goblet Cell Depletion | None | Mild | Moderate | Severe | - | [7] |

| Stool Consistency | Normal | Loose Stool | Diarrhea | - | - | [14] |

| Hemoccult | Normal | Hemoccult positive | Gross blood | - | - | [14] |

Note: Scoring systems can vary between studies. The table represents a synthesis of commonly used parameters.

Table 2: Cellular Infiltration in DSS-Induced Colitis

| Cell Type | Primary Location | Phase of Colitis | Key Markers | Reference |

| Neutrophils | Lamina Propria, Submucosa, Crypts | Acute | Gr-1, MPO | [2][11] |

| Macrophages | Lamina Propria, Submucosa | Acute & Chronic | F4/80, CD68 | [10][11] |

| T Lymphocytes | Lamina Propria | Chronic (more prominent) | CD3, CD4, CD8 | [10][11] |

| B Lymphocytes/Plasma Cells | Lamina Propria | Chronic | B220, CD138 | [5][10] |

Experimental Protocols

Induction of DSS Colitis (Acute Model)

This protocol is a standard method for inducing acute colitis in mice.

Materials:

-

Dextran Sulfate Sodium (DSS), molecular weight 36,000–50,000 Da

-

Drinking water

-

Animal caging and husbandry supplies

-

C57BL/6 or BALB/c mice (6-8 weeks old)

Procedure:

-

Prepare a fresh solution of 2-5% (w/v) DSS in autoclaved drinking water.[7] The concentration may need to be optimized depending on the mouse strain and specific DSS batch.

-

Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days.[12][14] Control mice receive regular drinking water.

-

Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the feces (Disease Activity Index - DAI).[4][7]

-

On the final day of the experiment, euthanize the mice.

-

Excise the colon from the cecum to the anus, measure its length, and collect tissue samples for histological analysis.[12][14]

Hematoxylin and Eosin (H&E) Staining

This protocol outlines the standard procedure for H&E staining of paraffin-embedded colon sections.

Materials:

-

Formalin-fixed, paraffin-embedded colon tissue sections (5 µm) on glass slides

-

Xylene

-

Ethanol (100%, 95%, 80%, 70%)

-

Mayer's Hematoxylin solution

-

Eosin Y solution

-

Acid alcohol (1% HCl in 70% ethanol)

-

Ammonia water or Scott's tap water substitute

-

Mounting medium

Procedure:

-

Deparaffinization: Immerse slides in two changes of xylene for 5 minutes each.[15][16]

-

Rehydration: Sequentially immerse slides in 100% ethanol (2 changes, 2 minutes each), 95% ethanol (2 minutes), and 70% ethanol (2 minutes).[16][17]

-

Rinse slides in running tap water for 2 minutes.[15]

-

Hematoxylin Staining: Stain in Mayer's Hematoxylin solution for 5-10 minutes.[17]

-

Rinse in running tap water for 5 minutes.[16]

-

Differentiation: Briefly dip slides in 1% acid alcohol to remove excess stain.[16]

-

Rinse in running tap water.

-

Bluing: Immerse slides in ammonia water or Scott's tap water substitute until the sections turn blue.[17]

-

Rinse in running tap water for 5 minutes.

-

Eosin Staining: Counterstain with Eosin Y solution for 1-3 minutes.[15][17]

-

Dehydration: Sequentially immerse slides in 95% ethanol (2 changes) and 100% ethanol (2 changes).[16]

-

Clearing: Immerse slides in two changes of xylene for 5 minutes each.[16]

-

Mounting: Apply a coverslip using a permanent mounting medium.

Immunohistochemistry (IHC)

This is a general protocol for detecting specific cellular markers in colon tissue.

Materials:

-

Paraffin-embedded colon sections on charged slides

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Blocking buffer (e.g., 5% normal serum in PBS)

-

Primary antibody (e.g., anti-F4/80 for macrophages)

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin counterstain

Procedure:

-

Deparaffinize and rehydrate sections as for H&E staining.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate with the primary antibody at the recommended dilution overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

Signal Amplification: Wash and incubate with streptavidin-HRP conjugate for 30 minutes.

-

Detection: Wash and apply DAB substrate until the desired stain intensity develops.

-

Counterstaining: Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

Signaling Pathways and Experimental Workflow

The pathogenesis of DSS-induced colitis involves complex signaling cascades that orchestrate the inflammatory response.

Caption: Key signaling pathways in DSS-induced colitis.

Caption: Experimental workflow for histological analysis.

Caption: Logical flow from DSS to histological changes.

Conclusion

The DSS-induced colitis model provides an invaluable platform for investigating the complex interplay of factors involved in IBD pathogenesis. A thorough understanding and standardized assessment of the histological features are critical for the accurate interpretation of experimental outcomes and the successful development of novel therapeutics. This guide offers a foundational resource for researchers, promoting consistency and rigor in the application of this essential preclinical model.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histological analysis of murine colitis induced by dextran sulfate sodium of different molecular weights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. researchgate.net [researchgate.net]

- 7. socmucimm.org [socmucimm.org]

- 8. Histological and ultrastructural changes of the colon in dextran sodium sulfate-induced mouse colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. The inflammatory infiltrate in the acute stage of the dextran sulphate sodium induced colitis: B cell response differs depending on the percentage of DSS used to induce it - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Temporal clinical, proteomic, histological and cellular immune responses of dextran sulfate sodium-induced acute colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]

- 13. mdpi.com [mdpi.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. H&E staining | Xin Chen Lab [pharm.ucsf.edu]

- 16. aladdin-e.com [aladdin-e.com]

- 17. mycetoma.edu.sd [mycetoma.edu.sd]

The Gut Microbiota's Pivotal Role in Dextran Sodium Sulfate-Induced Colitis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Dextran Sodium Sulfate (DSS) induced colitis model is a cornerstone in preclinical inflammatory bowel disease (IBD) research, prized for its simplicity, reproducibility, and clinical relevance to human ulcerative colitis (UC).[1][2][3] A critical factor in the pathogenesis of DSS-induced colitis is the gut microbiota. This technical guide provides a comprehensive overview of the intricate interplay between the gut microbiome and the host during DSS-induced intestinal inflammation, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways and workflows.

Dysbiosis in DSS-Induced Colitis: A Quantitative Overview

The administration of DSS profoundly alters the composition and function of the gut microbiota, a state known as dysbiosis. This disruption is characterized by a decrease in overall microbial diversity and significant shifts in the abundance of specific bacterial taxa.[1][3][4] These changes are not merely correlational; they are believed to be a driving force in the initiation and perpetuation of intestinal inflammation.[1]

Below are tables summarizing the key quantitative changes in gut microbiota at different taxonomic levels observed in DSS-induced colitis models.

Table 1: Changes in Bacterial Phyla Abundance in DSS-Induced Colitis

| Phylum | Change in Relative Abundance | Reference |

| Proteobacteria | Significantly Increased | [5][6] |

| Bacteroidetes | Significantly Decreased | [6] |

| Firmicutes | Significantly Increased | [6] |

| Verrucomicrobia | Increased | [3][5] |

| Tenericutes | Decreased | [3] |

Table 2: Changes in Bacterial Genera Abundance in DSS-Induced Colitis

| Genus | Change in Relative Abundance | Notes | Reference |

| Akkermansia | Increased | Mucin-degrading bacterium.[4][7] | [4][5][7][8] |

| Bacteroides | Decreased | [9][10] | |

| Lactobacillus | Decreased initially, then increased | Dynamic changes observed.[6] | [4][5][6] |

| Streptococcus | Enriched | Considered a pathobiont in this context.[7] | [7] |

| Escherichia | Enriched | Considered a pathobiont in this context.[7] | [5][7] |

| Prevotella | Increased | Implicated in colitogenic activity.[11] | [11] |

| Clostridium | Increased | [9] | |

| Enterococcus | Decreased | [8][9] | |

| Bifidobacterium | Increased (with certain interventions) | Often associated with protective effects.[12] | [6][10][12] |

| Roseburia | Decreased | Butyrate-producing bacteria. | [13] |

| Odoribacter | Increased | [8] | |

| Rikenella | Decreased | [8] | |

| Butyricicoccus | Decreased | [8] |

Table 3: Changes in Inflammatory Markers in DSS-Induced Colitis

| Marker | Change in Expression/Level | Sample Type | Reference |

| Myeloperoxidase (MPO) | Significantly Increased | Colon Tissue | [1] |

| TNF-α | Increased | Colon Tissue, Serum | [6][7][14][15] |

| IL-6 | Increased | Colon Tissue, Serum | [6][7][14] |

| IL-1β | Increased | Colon Tissue | [15][16] |

| IL-10 | Increased (in some contexts) | Colon Tissue | [12][16] |

| IL-22 | Increased | Serum | [6][14] |

| IFN-γ | Increased | Colon Tissue | [6] |

| CD4+Foxp3+ Treg cells | Increased (with SCFA supplementation) | Colon Tissue | [5] |

Experimental Protocols

Induction of DSS Colitis in Mice

This protocol describes the induction of acute and chronic colitis in mice using DSS. The severity of colitis can be modulated by altering the concentration of DSS, the duration of administration, and the genetic background of the mice.[17][18][19] C57BL/6 mice are commonly used and are susceptible to DSS-induced colitis.[1][6][20]

Materials:

-

Dextran Sodium Sulfate (DSS; molecular weight 36,000-50,000 Da)

-

Sterile drinking water

-

C57BL/6 mice (8-12 weeks old)

-

Animal caging with ad libitum access to food and water

-

Scale for daily weight measurement

Acute Colitis Protocol:

-

Prepare a 2-5% (w/v) DSS solution in sterile drinking water.[17][18] A fresh solution should be prepared every 2-3 days.[17]

-

Provide the DSS solution as the sole source of drinking water to the experimental group of mice for 5-10 consecutive days.[19][20] The control group receives regular sterile drinking water.

-

Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).[17][20]

-

Euthanize the mice at the end of the treatment period for tissue collection and analysis.

Chronic Colitis Protocol:

-

Prepare a 1-3% (w/v) DSS solution in sterile drinking water.[18]

-

Administer the DSS solution to mice for 5-7 days, followed by a period of 7-14 days of regular drinking water.[17][19]

-

Repeat this cycle 2-3 times to induce chronic inflammation.[19]

-

Monitor the mice throughout the experiment for clinical signs of colitis.

-

Euthanize the mice at the end of the final cycle for analysis.

Gut Microbiota Analysis by 16S rRNA Gene Sequencing

This protocol outlines the key steps for analyzing the gut microbial composition from fecal samples using 16S rRNA gene sequencing.

Materials:

-

Fecal samples collected from mice and immediately frozen at -80°C

-

DNA extraction kit (e.g., QIAamp DNA Microbiome Kit)

-

Primers for amplifying a hypervariable region of the 16S rRNA gene (e.g., V3-V4 region)[21][22]

-

PCR reagents

-

DNA purification kit

-

Next-generation sequencing platform (e.g., Illumina MiSeq)

Procedure:

-

DNA Extraction: Extract total genomic DNA from fecal samples according to the manufacturer's instructions of the chosen DNA extraction kit.[21][22]

-

PCR Amplification: Amplify the target hypervariable region of the 16S rRNA gene using specific primers with barcode sequences for sample multiplexing.[23][24]

-

Library Preparation: Purify the PCR products and pool them in equimolar concentrations to create a sequencing library.

-

Sequencing: Sequence the library on a next-generation sequencing platform.

-

Data Analysis: Process the raw sequencing reads using a bioinformatics pipeline (e.g., QIIME 2, mothur) to perform quality filtering, operational taxonomic unit (OTU) picking or amplicon sequence variant (ASV) generation, taxonomic assignment, and diversity analyses.

Key Signaling Pathways in DSS Colitis and the Microbiota

The gut microbiota influences the host's inflammatory response in DSS colitis through various signaling pathways. Toll-like receptors (TLRs) and Nod-like receptors (NLRs) are key pattern recognition receptors (PRRs) that recognize microbial-associated molecular patterns (MAMPs) and trigger downstream signaling cascades.

TLR Signaling

TLRs are crucial in maintaining intestinal homeostasis, but their dysregulation can exacerbate inflammation. TLR4, which recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, has a complex role. While some studies suggest TLR4 signaling exacerbates DSS colitis, others indicate a protective role for intestinal epithelial TLR4.[25] MyD88 is a key adaptor protein for most TLRs, and its suppression has been shown to alter the gut microbiota and activate the NLR pathway.[26][27]

NLR Signaling

NLRs are intracellular sensors of MAMPs and danger-associated molecular patterns (DAMPs). The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[28] Studies have shown that the NLRP3 inflammasome is implicated in the pathogenesis of DSS-induced colitis, particularly in the context of NOD2 deficiency.[28] Furthermore, the suppression of MyD88 can lead to an upregulation of the NLR signaling pathway.[26][27][29]

Experimental and Logical Workflows

Visualizing the experimental workflow for studying the role of gut microbiota in DSS colitis can aid in study design and execution.

The Role of Short-Chain Fatty Acids (SCFAs)

Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are microbial metabolites produced from the fermentation of dietary fibers. They are known to play a crucial role in maintaining gut homeostasis.[5][30] However, their role in the context of DSS-induced colitis is complex, with some studies showing protective effects while others report no significant alleviation of inflammation.[5][16] Butyrate, for instance, is a primary energy source for colonocytes and has anti-inflammatory properties.[30] A decrease in SCFA-producing bacteria, such as Roseburia, is often observed in DSS colitis.[13] Conversely, supplementation with SCFAs has been shown to increase the expression of regulatory T cells, suggesting an immunomodulatory role.[5]

Conclusion

The gut microbiota is an indispensable component in the pathogenesis of DSS-induced colitis. The model consistently demonstrates a shift towards a pro-inflammatory microbial community, characterized by a loss of beneficial taxa and an expansion of pathobionts. This dysbiosis, in turn, engages host immune signaling pathways, such as those mediated by TLRs and NLRs, leading to the production of inflammatory cytokines and subsequent tissue damage. For researchers and drug development professionals, understanding these intricate interactions is paramount for identifying novel therapeutic targets and developing effective treatments for IBD. The protocols and data presented in this guide offer a foundational framework for investigating the role of the gut microbiota in intestinal inflammation.

References

- 1. Immunological alteration and changes of gut microbiota after dextran sulfate sodium (DSS) administration in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Temporal genomewide expression profiling of DSS colitis reveals novel inflammatory and angiogenesis genes similar to ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microbial ecology of the murine gut associated with the development of DSS- colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Dynamic Changes in Gut Microbiome of Ulcerative Colitis: Initial Study from Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peimine Alleviates DSS-Induced Colitis by Modulating Gut Microbiota and Attenuating Inflammation and Oxidative Stress [mdpi.com]

- 8. Frontiers | Shifts and importance of viable bacteria in treatment of DSS-induced ulcerative colitis mice with FMT [frontiersin.org]

- 9. Different Subsets of Enteric Bacteria Induce and Perpetuate Experimental Colitis in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Shifts and importance of viable bacteria in treatment of DSS-induced ulcerative colitis mice with FMT - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. Blood-Based Immune Protein Markers of Disease Progression in Murine Models of Acute and Chronic Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Review of Selected IBD Biomarkers: From Animal Models to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Strains producing different short-chain fatty acids alleviate DSS-induced ulcerative colitis by regulating intestinal microecology - Food & Function (RSC Publishing) [pubs.rsc.org]

- 17. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]

- 18. yeasenbio.com [yeasenbio.com]

- 19. researchgate.net [researchgate.net]

- 20. DSS-induced experimental colitis in mice [bio-protocol.org]

- 21. Fecal 16S rRNA Gene Sequencing Analysis of Changes in the Gut Microbiota of Rats with Low-Dose Aspirin-Related Intestinal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. 16S rRNA and metagenomic shotgun sequencing data revealed consistent patterns of gut microbiome signature in pediatric ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]

- 25. The Protective Role of TLR4 in Intestinal Epithelial Cells through the Regulation of the Gut Microbiota in DSS-Induced Colitis in Mice [imrpress.com]

- 26. academic.oup.com [academic.oup.com]

- 27. Suppression of MyD88 disturbs gut microbiota and activates the NLR pathway and hence fails to ameliorate DSS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The NLRP3 inflammasome mediates DSS-induced intestinal inflammation in Nod2 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 29. academic.oup.com [academic.oup.com]

- 30. Roles of Short-Chain Fatty Acids in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DSS Colitis as a Model for Ulcerative Colitis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dextran sulfate sodium (DSS)-induced colitis is a widely utilized and valuable animal model for investigating the pathogenesis of ulcerative colitis (UC) and for the preclinical evaluation of novel therapeutics.[1][2][3] This technical guide provides a comprehensive overview of the DSS colitis model, detailing its mechanisms, experimental protocols, data interpretation, and key signaling pathways. It aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively employ this model in their studies.

Introduction to the DSS Colitis Model

The DSS colitis model is favored for its simplicity, rapidity, reproducibility, and its ability to mimic many of the clinical and histopathological features of human UC.[1][2][3][4][5][6][7][8][9] By administering DSS in the drinking water of rodents, researchers can induce an acute or chronic colitis that recapitulates key aspects of the human disease, including weight loss, diarrhea, rectal bleeding, and colonic inflammation.[9] The severity of the induced colitis can be controlled by modulating the concentration of DSS and the duration of its administration.[4][6]

Mechanism of DSS-Induced Colitis

The primary mechanism of DSS-induced colitis involves the disruption of the colonic epithelial barrier.[4][5][10][11] DSS, a sulfated polysaccharide, is directly toxic to the epithelial cells of the colon.[4] This toxicity leads to the breakdown of tight junctions between epithelial cells, resulting in increased intestinal permeability.[10] Consequently, luminal bacteria and their products can translocate into the underlying tissue, triggering a robust inflammatory response.[4][5][11] This inflammatory cascade is characterized by the infiltration of immune cells, such as neutrophils and macrophages, and the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][4]

Experimental Protocols

Induction of Acute DSS Colitis

A standard protocol for inducing acute colitis involves the following steps:

-

Animal Selection and Acclimatization: C57BL/6 mice are a commonly used strain due to their well-characterized immune response.[6] Animals should be allowed to acclimatize for at least one week prior to the experiment.

-

DSS Administration: DSS (typically 36-50 kDa molecular weight) is dissolved in the drinking water at a concentration ranging from 1% to 5% (w/v).[5][10] This solution is provided to the mice ad libitum for a period of 5 to 7 days.[12][13]

-

Daily Monitoring: Mice are monitored daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the feces.[5][14]

-

Endpoint Analysis: At the end of the induction period, mice are euthanized, and the colons are harvested for macroscopic and microscopic analysis.[13][15]

Induction of Chronic DSS Colitis

To model the chronic nature of UC, the protocol can be modified by administering multiple cycles of DSS, interspersed with periods of regular drinking water to allow for partial recovery.[4][5][13] For instance, a chronic model can be established by providing mice with 2.5% DSS for seven days, followed by a seven-day washout period, with this cycle repeated for five weeks.[16]

Data Presentation and Analysis

Disease Activity Index (DAI)

The DAI is a composite score used to quantify the clinical severity of colitis. It is a crucial tool for standardizing disease assessment.[16]

Table 1: Disease Activity Index (DAI) Scoring System [1][12]

| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |

| 0 | None | Normal | Negative |

| 1 | 1-5 | ||

| 2 | 5-10 | Loose Stool | Positive |

| 3 | 10-20 | ||

| 4 | >20 | Diarrhea | Gross Bleeding |

Macroscopic and Histological Assessment

Upon necropsy, the colon is excised, and its length is measured. A shorter colon is indicative of inflammation and edema.[7] For histological analysis, colonic tissue is fixed, sectioned, and stained (typically with Hematoxylin and Eosin - H&E).[9]

Table 2: Histological Scoring of Colitis [14][17]

| Score | Inflammation Severity | Inflammation Extent | Crypt Damage | Percent Involvement |

| 0 | None | None | None | 0% |

| 1 | Mild | Mucosa | Basal 1/3 | 1-25% |

| 2 | Moderate | Mucosa & Submucosa | Basal 2/3 | 26-50% |

| 3 | Severe | Transmural | Crypts Lost | 51-75% |

| 4 | Surface Epithelium Lost | 76-100% |

Key Signaling Pathways in DSS Colitis

The inflammatory response in DSS colitis is mediated by complex signaling pathways. Understanding these pathways is critical for identifying therapeutic targets.

Caption: Key signaling pathways in DSS-induced colitis.

Experimental Workflow Visualization

A typical experimental workflow for evaluating a therapeutic agent using the DSS colitis model is outlined below.

Caption: A typical experimental workflow for a DSS colitis study.

Advantages and Limitations

While the DSS colitis model is a powerful tool, it is essential to consider its advantages and limitations.

Table 3: Advantages and Limitations of the DSS Colitis Model

| Advantages | Limitations |

| Simplicity and High Reproducibility: The model is technically straightforward and yields consistent results.[1][2][3][4][5][6][7][8] | Non-Immune Etiology: The initial injury is chemically induced, unlike the autoimmune nature of human UC.[6] |

| Controllable Severity: The degree of colitis can be easily modulated by adjusting DSS concentration and duration.[4][6] | Acute Nature: The standard model represents acute inflammation and may not fully reflect the chronic, relapsing nature of human UC.[4] |

| Histopathological Similarities to UC: The model recapitulates key histological features of human UC.[8] | Requirement for Adaptive Immunity: T and B cells are not essential for the development of acute DSS colitis, which differs from human UC.[1][5] |

| Suitability for High-Throughput Screening: Its simplicity makes it ideal for screening potential therapeutic compounds.[4] | Strain and Facility Variability: The response to DSS can vary between mouse strains and even between animal facilities due to differences in gut microbiota.[14] |

Conclusion

The DSS-induced colitis model is an indispensable tool in the study of ulcerative colitis. Its ability to produce a rapid, reproducible, and relevant model of intestinal inflammation makes it highly valuable for elucidating disease mechanisms and for the initial stages of drug discovery and development. By understanding the detailed protocols, data analysis methods, and the inherent advantages and limitations of this model, researchers can design more robust experiments and generate more reliable and translatable results.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Unveiling Colitis: A Journey through the Dextran Sodium Sulfate-induced Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSS Colitis and TNBS Colitis Models: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 7. yeasenbio.com [yeasenbio.com]

- 8. researchgate.net [researchgate.net]

- 9. Murine Colitis modeling using Dextran Sulfate Sodium (DSS). | Vanderbilt University Medical Center [medsites.vumc.org]

- 10. Mechanism of Colitis induction by Dextran Sodium Sulfate [tdblabs.se]

- 11. researchgate.net [researchgate.net]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]

- 14. socmucimm.org [socmucimm.org]

- 15. google.com [google.com]

- 16. noblelifesci.com [noblelifesci.com]

- 17. mdpi.com [mdpi.com]

Key Characteristics of the Dextran Sulfate Sodium (DSS) Colitis Model: An In-depth Technical Guide

The Dextran Sulfate Sodium (DSS) induced colitis model is a widely utilized and highly reproducible murine model that recapitulates many of the clinical and histopathological features of human ulcerative colitis (UC), a major form of inflammatory bowel disease (IBD).[1][2][3] Its simplicity, rapidity, and controllability make it an invaluable tool for researchers, scientists, and drug development professionals investigating the pathogenesis of IBD and evaluating novel therapeutic interventions.[2][4] This guide provides a comprehensive overview of the core characteristics of the DSS colitis model, including detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows.

Mechanism of DSS-Induced Colitis

The primary mechanism of DSS-induced colitis involves the disruption of the colonic epithelial barrier.[4][5][6] DSS, a negatively charged sulfated polysaccharide, is directly toxic to the epithelial cells of the colon.[5][7] This toxicity leads to the breakdown of the mucosal barrier, allowing luminal bacteria and their products to penetrate the underlying lamina propria.[4][6] This influx of microbial components triggers a robust innate immune response, characterized by the infiltration of neutrophils and macrophages, and the production of pro-inflammatory cytokines, leading to intestinal inflammation.[7][8][9]

The severity of colitis is dependent on several factors, including the molecular weight of DSS, its concentration, the duration of administration, and the genetic background of the mouse strain used.[3][10] DSS with a molecular weight of 36-50 kDa is most commonly used to induce colitis.[5][6]

Core Signaling Pathways

The pathogenesis of DSS-induced colitis involves the activation of key inflammatory signaling pathways. The disruption of the epithelial barrier leads to the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), on innate immune cells.[8] This recognition initiates downstream signaling cascades, culminating in the activation of transcription factors like NF-κB, which drives the expression of numerous pro-inflammatory genes.

Experimental Protocols

Induction of Acute and Chronic Colitis

The DSS colitis model can be adapted to induce both acute and chronic inflammation by varying the concentration and duration of DSS administration.

Acute Colitis Protocol:

-

House C57BL/6 or BALB/c mice (8-12 weeks old) in a specific pathogen-free facility.[10]

-

Provide autoclaved drinking water containing 2.5-5% (w/v) DSS (MW: 36-50 kDa) ad libitum for 5-7 consecutive days.[4][10][11] The concentration may need to be optimized based on the mouse strain and facility.[5]

-

Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).[4][10]

-

On day 5-7, sacrifice the mice for tissue collection and analysis.[4][10]

Chronic Colitis Protocol:

-

Induce an initial phase of acute colitis as described above (e.g., 2.5% DSS for 7 days).[5][11]

-

Replace the DSS solution with regular drinking water for a recovery period of 7-14 days.[5]

-

Repeat the cycle of DSS administration and recovery for 3-5 cycles to establish chronic inflammation.[5][11]

-

Monitor mice throughout the study for clinical signs of colitis.[5]

Assessment of Colitis Severity

Disease Activity Index (DAI) The DAI is a composite score used to quantify the clinical signs of colitis.[7][10] It is a simple and non-invasive method for monitoring disease progression.

| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |

| 0 | No loss or gain | Normal, well-formed | Negative |

| 1 | 1-5 | ||

| 2 | 5-10 | Loose stools | Hemoccult positive |

| 3 | 10-15 | ||

| 4 | >15 | Diarrhea | Gross bleeding |

| Table 1: A commonly used Disease Activity Index (DAI) scoring system for DSS-induced colitis.[4][12] |

Histological Analysis Histopathological assessment of the colon is a critical endpoint for evaluating the severity of inflammation and tissue damage.

Protocol for Histological Preparation and Staining:

-

Excise the colon from the cecum to the anus and measure its length.[10][13]

-

Open the colon longitudinally and gently clean with phosphate-buffered saline (PBS).[2]

-

Fix the colon in 10% neutral buffered formalin.[4][13] For a "swiss-roll" preparation, roll the colon from the distal to the proximal end before fixation.[2]

-

Embed the fixed tissue in paraffin and cut 5 µm sections.[4]

-

Stain the sections with Hematoxylin and Eosin (H&E) for morphological evaluation.[10][13]

Histological Scoring Several scoring systems exist to quantify the histopathological changes in the colon. These systems typically evaluate the severity of inflammation, crypt damage, and the extent of ulceration.

| Parameter | Score 0 | Score 1 | Score 2 | Score 3 | Score 4 |

| Inflammation Severity | None | Mild | Moderate | Severe | |

| Inflammation Extent | None | Mucosa | Mucosa & Submucosa | Transmural | |

| Crypt Damage | None | Basal 1/3 damaged | Basal 2/3 damaged | Only surface epithelium intact | Entire crypt and epithelium lost |

| Ulceration (%) | 0% | 1-25% | 26-50% | 51-75% | 76-100% |

| Table 2: A representative histological scoring system for DSS-induced colitis.[14][15][16] |

Measurement of Inflammatory Mediators

Cytokine and Chemokine Analysis The levels of pro-inflammatory cytokines and chemokines are key indicators of the inflammatory status in the colon.

Protocol for Cytokine Measurement:

-

Homogenize a section of the colon tissue in a suitable lysis buffer.[17]

-

Centrifuge the homogenate and collect the supernatant.[5]

-

Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays.[11][18]

-

Alternatively, cytokine levels can be measured in the serum collected from blood samples.[18]

| Phase | Predominant Cytokine Profile | Key Cytokines |

| Acute Colitis | Th1/Th17 | TNF-α, IFN-γ, IL-1β, IL-6, IL-12, IL-17[8][11] |

| Chronic Colitis | Th2 | IL-4, IL-6, IL-10[8] |

| Table 3: Typical cytokine profiles in acute and chronic DSS-induced colitis. |

Advantages and Limitations

Advantages:

-